

1H NMR spectrum analysis of 2-(4-Bromo-2-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Bromo-2-chlorophenyl)acetic acid

Cat. No.: B1523554

[Get Quote](#)

The Central Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the cornerstone of structural analysis in organic chemistry. Its power lies in its ability to provide a detailed map of the proton environments within a molecule. For **2-(4-Bromo-2-chlorophenyl)acetic acid**, ¹H NMR allows us to confirm the presence and connectivity of the key structural motifs: the substituted aromatic ring and the acetic acid side chain.

Predicted ¹H NMR Spectrum and Interpretation

Based on the structure of **2-(4-Bromo-2-chlorophenyl)acetic acid**, we anticipate four distinct signals in the ¹H NMR spectrum. The exact chemical shifts (δ) can be influenced by the solvent and concentration, but a reliable prediction can be made based on established substituent effects.^[1]

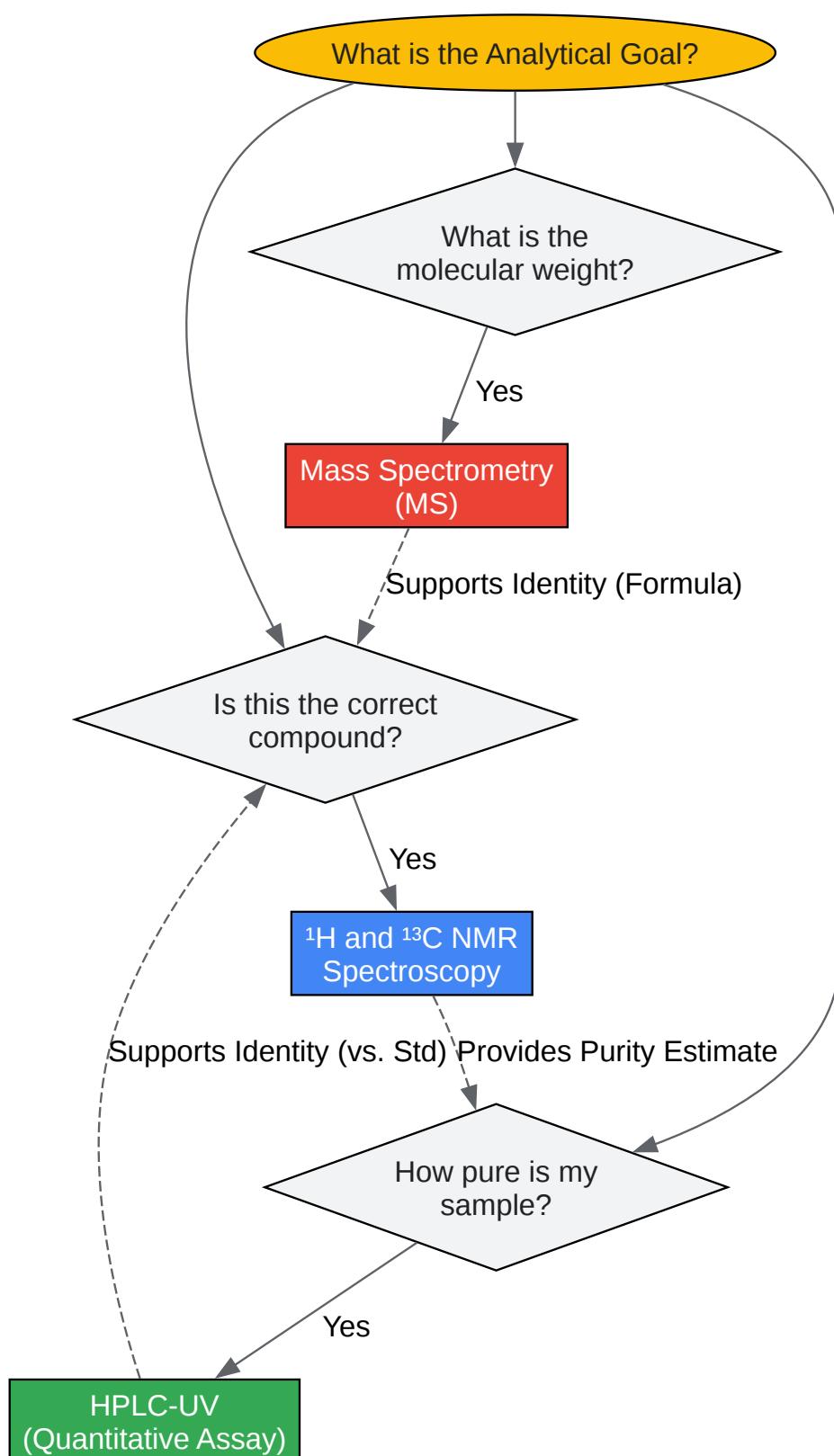
Table 1: Predicted ¹H NMR Data for **2-(4-Bromo-2-chlorophenyl)acetic acid** in CDCl₃

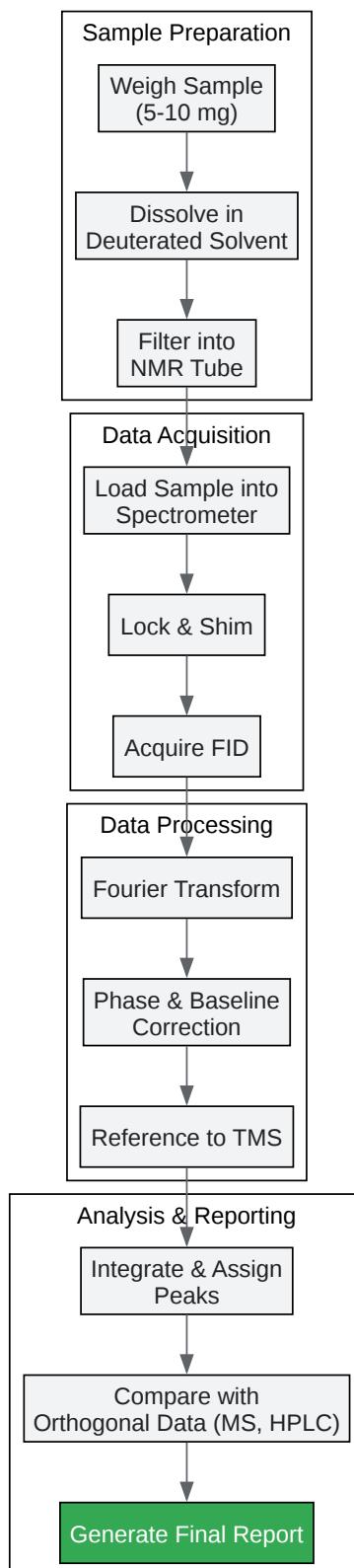
Signal Assignment	Predicted δ (ppm)	Multiplicity	Integration	Rationale
Carboxylic Acid (-COOH)	> 10.0	Broad Singlet (br s)	1H	The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange with trace water.
Aromatic (H-3)	~ 7.6	Doublet (d)	1H	This proton is ortho to the chlorine atom and meta to the bromine atom. The ortho coupling to H-5 is small (~2 Hz).
Aromatic (H-5)	~ 7.3	Doublet of Doublets (dd)	1H	This proton is coupled to both H-3 (meta, $J \approx 2$ Hz) and H-6 (ortho, $J \approx 8$ Hz).
Aromatic (H-6)	~ 7.1	Doublet (d)	1H	This proton is ortho to the acetic acid group and coupled to H-5 (ortho, $J \approx 8$ Hz).
Methylene (-CH ₂)	~ 3.8	Singlet (s)	2H	These protons are adjacent to both the aromatic ring and the carbonyl group,

resulting in a downfield shift. They appear as a singlet as there are no adjacent protons to couple with.[\[1\]](#)

The trisubstituted pattern on the benzene ring is the most information-rich region of the spectrum. The electron-withdrawing nature of the chloro and bromo substituents, combined with the deshielding effect of the acetic acid group, dictates the specific chemical shifts and coupling constants (J-values), allowing for unambiguous assignment of each aromatic proton.

Below is a logical diagram illustrating how the molecular structure translates into the expected NMR signals.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [1H NMR spectrum analysis of 2-(4-Bromo-2-chlorophenyl)acetic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1523554#1h-nmr-spectrum-analysis-of-2-4-bromo-2-chlorophenyl-acetic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com